3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, which involves the reaction of the intermediate compound with a hydroxylating agent such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids or bases.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one: Lacks the phenyl group.
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)indole: Lacks the hydroxy group on the indole core.
1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one: Lacks the hydroxy group.
Uniqueness
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the hydroxy group and the phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-1-methyl-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(16(20)13-8-4-3-5-9-13)18(22)14-10-6-7-11-15(14)19(2)17(18)21/h3-12,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFPNXQKUIQHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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